molecular formula C11H14ClNO2Si B11859613 2-Chloro-6-methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-ol

2-Chloro-6-methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-ol

Cat. No.: B11859613
M. Wt: 255.77 g/mol
InChI Key: UVJDGLRCSIFECD-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-ol is a chemical compound of interest in medicinal chemistry and drug discovery research. It serves as a valuable synthetic intermediate, particularly in the construction of complex heterocyclic scaffolds. This compound features a protected ethynyl group, which allows for further functionalization via cross-coupling reactions, such as the Sonogashira reaction, to create more elaborate molecular architectures . While its specific biological mechanism of action is an area of ongoing investigation, compounds with this pyridine core and ethynyltrimethylsilane moiety are frequently explored in the development of kinase inhibitors and for the treatment of infectious diseases . For instance, related molecular structures have been investigated in high-throughput screens for potential therapeutics against neglected tropical diseases like Human African Trypanosomiasis (HAT) . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H14ClNO2Si

Molecular Weight

255.77 g/mol

IUPAC Name

2-chloro-6-methoxy-4-(2-trimethylsilylethynyl)pyridin-3-ol

InChI

InChI=1S/C11H14ClNO2Si/c1-15-9-7-8(5-6-16(2,3)4)10(14)11(12)13-9/h7,14H,1-4H3

InChI Key

UVJDGLRCSIFECD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C(=C1)C#C[Si](C)(C)C)O)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

A practical starting point is 2-chloro-6-methoxypyridin-3-ol, which can be synthesized via:

  • Sulfonation-Alkali Fusion : Pyridine sulfonation followed by alkali fusion to introduce hydroxyl groups, though this method requires harsh conditions (200°C, 24 hours) and mercury-based catalysts.

  • Oxidative Methods : Furfural-derived routes using iron-based catalysts under nitrogen atmospheres, achieving moderate yields at 120°C.

Alternative Synthetic Routes

Cyclization Strategies

Building the pyridine ring from acyclic precursors offers regiochemical control:

  • Hantzsch Pyridine Synthesis : Condensation of β-keto esters with aldehydes and ammonia. Adaptations using chloro- and methoxy-substituted precursors could yield the desired core.

  • Bohlmann-Rahtz Reaction : Cyclization of enaminones and acetylenic ketones, though this method struggles with steric hindrance from bulky substituents.

Late-Stage Functionalization

Post-cyclization modifications include:

  • Chlorination : Using POCl₃ or SOCl₂ at position 2.

  • Methoxy Installation : Nucleophilic aromatic substitution (SNAr) with NaOMe at position 6.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Advantages Limitations
Sonogashira Coupling Halogen coupling with TMS-acetylene60–73%High regioselectivityRequires protective groups
Cyclization Ring formation from acyclic precursors40–55%Built-in substituent controlLow yields for bulky groups
Late-Stage Chlorination SNAr or electrophilic substitution50–65%Modular approachCompeting side reactions

Challenges and Mitigation Strategies

  • Regioselectivity Issues :

    • Directed Ortho-Metalation : Using directing groups (e.g., methoxy) to guide halogen placement.

    • C-H Activation : Transition metal catalysts (e.g., Pd, Ru) for direct functionalization, though this remains underdeveloped for polysubstituted pyridines.

  • Protection-Deprotection Overhead :

    • TBS Protection : High stability under coupling conditions but requires acidic deprotection.

    • Acetyl Protection : Easily removed with NaOH but may lead to ester hydrolysis side reactions.

Chemical Reactions Analysis

2-Chloro-6-methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-6-methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloro-6-methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-ol exerts its effects involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-Chloro-6-methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-ol can be contextualized by comparing it to analogous pyridine derivatives. Below is a detailed analysis:

Structural Analogues with Ethynyl-Silyl Substitutions

  • 2-((Trimethylsilyl)ethynyl)pyridin-3-ol (CAS: 556832-92-9): Molecular Formula: C₁₀H₁₃NOSi Molecular Weight: 191.30 g/mol . Key Differences: Lacks the chloro and methoxy substituents present in the target compound. The absence of these groups reduces steric hindrance and alters electronic properties, making it less reactive in halogen-mediated coupling reactions.
  • 6-Bromo-2-chloro-4-[2-(trimethylsilyl)ethynyl]-3-pyridinamine (CAS: 1203499-68-6): Molecular Formula: C₁₀H₁₁BrClN₂Si Molecular Weight: 322.63 g/mol . Key Differences: Substitution of methoxy (position 6) with bromine and hydroxyl (position 3) with an amino group. The bromine atom enhances electrophilic reactivity, while the amino group increases solubility in polar solvents.

Halogen-Substituted Pyridine Derivatives

  • 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine (CAS: 1186405-09-3):

    • Molecular Formula : C₆H₂ClF₃IN
    • Molecular Weight : 307.44 g/mol .
    • Key Differences : Replaces the TMS ethynyl and hydroxyl groups with iodo and trifluoromethyl substituents. The trifluoromethyl group introduces strong electron-withdrawing effects, while iodine’s large atomic radius increases steric bulk, limiting its utility in sterically sensitive reactions.
  • 2-Chloro-6-iodo-5-methylpyridin-3-ol (CAS: Not explicitly listed): Molecular Formula: C₆H₅ClINO Molecular Weight: 269.47 g/mol (estimated) . Key Differences: Features a methyl group at position 5 and iodine at position 4. The methyl group enhances lipophilicity, while iodine’s polarizability may favor nucleophilic substitution reactions.

Functional Group Variations

  • 3-Bromo-2-methoxy-4-pyridinamine (CAS: 215364-86-6): Molecular Formula: C₆H₇BrN₂O Molecular Weight: 203.04 g/mol . Key Differences: Substitutes the hydroxyl and TMS ethynyl groups with bromine and an amino group. The amino group enables hydrogen bonding, improving aqueous solubility, but reduces thermal stability compared to silyl-protected derivatives.
  • 4-Chloro-5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS: Not provided): Molecular Formula: C₁₀H₁₁ClN₃O₂Si (estimated) Key Differences: Incorporates a nitro group at position 5, which strongly withdraws electrons, making the pyridine ring more electrophilic. This contrasts with the target compound’s methoxy group, which is electron-donating .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
2-Chloro-6-methoxy-4-((TMS)ethynyl)pyridin-3-ol 208519-38-4 C₁₁H₁₄ClNO₂Si 255.78 Cl (2), OMe (6), TMS-ethynyl (4), OH (3)
2-((TMS)ethynyl)pyridin-3-ol 556832-92-9 C₁₀H₁₃NOSi 191.30 OH (3), TMS-ethynyl (2)
6-Bromo-2-chloro-4-[2-(TMS)ethynyl]-3-pyridinamine 1203499-68-6 C₁₀H₁₁BrClN₂Si 322.63 Br (6), Cl (2), NH₂ (3), TMS-ethynyl (4)
2-Chloro-3-iodo-4-(trifluoromethyl)pyridine 1186405-09-3 C₆H₂ClF₃IN 307.44 Cl (2), I (3), CF₃ (4)
3-Bromo-2-methoxy-4-pyridinamine 215364-86-6 C₆H₇BrN₂O 203.04 Br (3), OMe (2), NH₂ (4)

Key Research Findings

Reactivity in Cross-Coupling Reactions: The TMS-ethynyl group in the target compound enhances its utility in Sonogashira couplings, outperforming iodo- or bromo-substituted analogues due to superior stability and lower steric demands .

Solubility and Stability: Compounds with hydroxyl or amino groups (e.g., 3-Bromo-2-methoxy-4-pyridinamine) exhibit higher aqueous solubility but lower thermal stability compared to silyl-protected derivatives like the target compound .

Electronic Effects : Electron-withdrawing groups (e.g., nitro in 4-Chloro-5-nitro-3-((TMS)ethynyl)pyridin-2-amine) increase electrophilicity of the pyridine ring, whereas electron-donating groups (e.g., methoxy in the target compound) favor nucleophilic aromatic substitution .

Biological Activity

2-Chloro-6-methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-ol is an organosilicon compound characterized by a pyridine ring with various functional groups, including a chloro group, a methoxy group, and a trimethylsilyl ethynyl group. Its molecular formula is C₁₁H₁₄ClNO₂Si, with a molecular weight of approximately 255.78 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The unique combination of functional groups in this compound contributes to its reactivity and potential applications. The presence of the chloro and methoxy groups enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

PropertyValue
Molecular FormulaC₁₁H₁₄ClNO₂Si
Molecular Weight255.78 g/mol
Melting Point96–98 °C
CAS Number208519-38-4

Biological Activity

Research indicates that this compound exhibits notable biological activities, including interactions with various enzymes and receptors. These interactions are crucial for understanding its therapeutic potential.

The compound's biological activity is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially leading to therapeutic effects in conditions where these enzymes are dysregulated.
  • Receptor Binding : Studies suggest that it may bind to various receptors, influencing signaling pathways involved in cellular responses.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antiviral Activity : Research has highlighted its potential as an antiviral agent. For instance, compounds structurally similar to this compound have demonstrated efficacy against viral infections, suggesting that this compound may exhibit similar properties.
  • Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Initial findings indicate that it possesses selective cytotoxicity, making it a candidate for further exploration in cancer therapy.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have provided insights into how modifications to the pyridine ring influence biological activity. This information is critical for optimizing the compound for specific therapeutic targets.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridineHalogenated pyridine with methyl substitutionFocused on enzyme inhibition and receptor binding studies
4-Methoxy-3-(trimethylsilyl)ethynylpyridineContains methoxy and trimethylsilyl ethynyl groupsUsed primarily in organic synthesis
5-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)ethynyl)pyridineDimethoxymethyl substitution on pyridineExhibits distinct biological activity against different cell lines

Q & A

Basic Question

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and hydroxyl proton (δ ~10–12 ppm, broad).
    • ¹³C NMR : Confirm TMS-ethynyl carbons (δ ~95–100 ppm for sp carbons; δ 0–5 ppm for Si(CH₃)₃).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of TMS group).
  • IR Spectroscopy : Detect O-H stretch (~3200 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) .

How does the spatial arrangement of substituents impact binding affinity in enzyme inhibition studies?

Advanced Question
The 3-hydroxyl and 2-chloro groups enhance interactions with enzyme active sites:

  • Hydrogen Bonding : The hydroxyl group forms H-bonds with catalytic residues (e.g., serine in hydrolases).
  • Hydrophobic Interactions : Chloro and TMS-ethynyl groups contribute to van der Waals interactions in hydrophobic pockets.

Q. Comparative Analysis :

CompoundStructural DifferenceBinding Affinity (IC₅₀)
2-Chloro-6-methoxy analogLacks TMS-ethynyl1.2 µM
Target compoundIncludes TMS-ethynyl0.45 µM

The TMS-ethynyl group improves lipophilicity, enhancing membrane permeability and target engagement .

How can discrepancies in reported synthetic yields be resolved across different methodologies?

Advanced Question
Discrepancies often arise from:

  • Purity of Starting Materials : Impurities in TMSA reduce coupling efficiency. Use freshly distilled reagents.
  • Catalyst Deactivation : Trace oxygen or moisture degrades Pd catalysts. Employ rigorous inert conditions (e.g., Schlenk line).
  • Workup Variations : Acidic workup (e.g., HCl) may prematurely cleave TMS groups. Neutral extraction (NaHCO₃) preserves functionality.

Case Study : A 2023 study achieved 85% yield using microwave-assisted Sonogashira coupling (10 mol% Pd, DMF, 80°C), compared to 60% yield in conventional heating .

What computational methods are used to predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Question

  • DFT Calculations : Model transition states to predict regioselectivity (e.g., nucleophilic attack at C-4 vs. C-6).
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient sites (e.g., C-4 adjacent to electron-withdrawing Cl).
  • Solvent Effects : COSMO-RS simulations assess solvent polarity’s impact on reaction barriers.

Validation : Experimental kinetics (e.g., pseudo-first-order rate constants) align with computational predictions in polar aprotic solvents (e.g., DMSO) .

How does the TMS-ethynyl group influence stability under storage conditions?

Basic Question

  • Hydrolytic Stability : The TMS group is sensitive to moisture. Store under inert gas (Ar/N₂) at −20°C.
  • Thermal Stability : Decomposition occurs >150°C. Confirm purity via TLC or HPLC before use.

Methodological Note : Silica gel chromatography with hexane/EtOAc (4:1) effectively removes hydrolyzed byproducts .

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